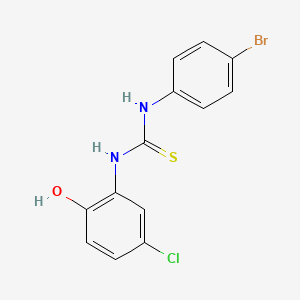

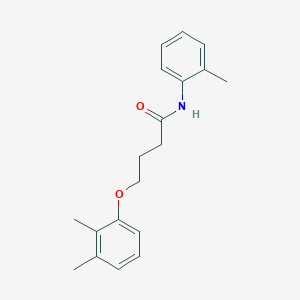

N-(3-acetylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoxazole derivatives, including compounds similar to N-(3-acetylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide, involves cyclization reactions of hydroxymoyl chlorides with cyanophenyl acetamide derivatives in the presence of triethylamine (Altuğ & Arslan, 2023). Another approach includes the condensation of α-hydroxyimino nitriles with bromoacetophenones or bromoacetone, leading to the formation of 4-aminoisoxazoles (Kislyi, Danilova, & Semenov, 2005).

Molecular Structure Analysis

The molecular structure of compounds related to N-(3-acetylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide has been elucidated using various spectroscopic techniques such as NMR, mass spectra, and X-ray diffraction studies. These analyses confirm the presence of isoxazole rings and substituted phenyl groups, which contribute to the compound's chemical characteristics and reactivity (Kumara et al., 2018).

Chemical Reactions and Properties

Isoxazole compounds, including those similar to N-(3-acetylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide, participate in various chemical reactions. These include nucleophilic substitutions where the isoxazole ring acts as an electrophile, and reactions with benzoyl chlorides to obtain amidoisoxazoles, indicating a wide range of chemical reactivity and potential for further derivatization (Altuğ et al., 2017).

Physical Properties Analysis

The physical properties of isoxazole derivatives are influenced by their molecular structure. The presence of different substituents on the isoxazole ring and phenyl groups affects properties such as melting points, solubility, and crystallinity. X-ray crystallography studies reveal the molecular conformation and intermolecular interactions, which are crucial for understanding the compound's physical state and stability (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(3-acetylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide derivatives include their reactivity in nucleophilic substitution reactions, their ability to form hydrogen bonds, and their potential to undergo oxidation and reduction reactions. These properties are essential for the compound's reactivity and its potential applications in chemical synthesis and medicinal chemistry (Yu et al., 2009).

科学的研究の応用

Synthesis and Biological Evaluation

One area of research involves the synthesis of novel benzenesulfonamide derivatives, including isoxazolyl-phenyl benzenesulfonamide compounds. Such studies aim to explore chemical reactivity and potential biological applications. For instance, Fahim and Shalaby (2019) synthesized chlorinated compounds showing significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. Their work also included a detailed theoretical and experimental analysis of one compound, 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide (ISP), highlighting its interaction against KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).

Antimicrobial and Anticancer Activities

Research has also been conducted on the synthesis of isoxazole-containing sulfonamides with potent inhibitory properties against carbonic anhydrase II and VII, which are important for their roles in various physiological functions. Altuğ et al. (2017) found that these compounds exhibited excellent inhibitory activity, suggesting potential for therapeutic applications (Altuğ et al., 2017).

Material Science and Polymer Research

In material science, the synthesis of photoactive polyamides derived from isophthalic acid and aromatic diamines has been investigated. Mallakpour and Rafiee (2007) explored the use of microwave-assisted synthesis in ionic liquid to produce novel photoactive polyamides, demonstrating the potential of isoxazole derivatives in developing advanced materials with specific optical properties (Mallakpour & Rafiee, 2007).

特性

IUPAC Name |

N-(3-acetylphenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-11(21)12-4-2-6-14(8-12)19-18(23)16-10-17(24-20-16)13-5-3-7-15(22)9-13/h2-10,22H,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGCDMDDDRXGAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4,6-dimethyl-2-pyrimidinyl)-5-(2-furylmethyl)-6-hydroxy-4-methyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B4618802.png)

![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4618807.png)

![N-(3-chloro-4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4618809.png)

![N-(3,4-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618818.png)

![methyl 2-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4618824.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4618840.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4618864.png)

![5,7-dimethyl-3-(pentylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4618887.png)

![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4618891.png)